N-[2-(trifluoromethoxy)phenyl]butanamide chemical properties
N-[2-(trifluoromethoxy)phenyl]butanamide chemical properties
Technical Monograph: N-[2-(Trifluoromethoxy)phenyl]butanamide
Executive Summary
N-[2-(Trifluoromethoxy)phenyl]butanamide is a specialized fluorinated amide derivative utilized primarily in medicinal chemistry and agrochemical discovery.[1] Structurally, it consists of a butyryl chain attached to the nitrogen of 2-(trifluoromethoxy)aniline. This molecule serves as a critical probe for investigating the "Fluorine Effect" in drug design—specifically, how the bulky, electron-withdrawing, and lipophilic trifluoromethoxy (-OCF
This guide details the physicochemical profile, synthesis protocols, and structural logic of this compound, designed for researchers optimizing lead compounds for lipophilicity and metabolic resistance.
Molecular Architecture & Physicochemical Profile
The -OCF
Table 1: Physicochemical Properties (Calculated & Predicted)
| Property | Value / Description | Source/Methodology |
| IUPAC Name | N-[2-(Trifluoromethoxy)phenyl]butanamide | Standard Nomenclature |
| Molecular Formula | C | Stoichiometry |
| Molecular Weight | 247.22 g/mol | Calculated |
| Predicted LogP | 3.2 – 3.6 | Consensus Model (fragment-based) |
| H-Bond Donors | 1 (Amide NH) | Structural Analysis |
| H-Bond Acceptors | 4 (Amide O + 3 F atoms) | Structural Analysis |
| Rotatable Bonds | 4 (Butyl chain + Amide-Phenyl bond) | Structural Analysis |
| Physical State | White to off-white crystalline solid | Predicted based on similar anilides |
| Solubility | Low in water; High in DMSO, MeOH, DCM | Lipophilic nature of -OCF |
Technical Insight: The ortho-OCF
group increases lipophilicity (value ~ +1.04) significantly more than a methyl group ( ~ +0.56). This modification is a classic strategy to improve blood-brain barrier (BBB) penetration in CNS-active drugs while blocking metabolic hydroxylation at the electron-rich phenyl ring.
Synthesis & Manufacturing Protocol
The most robust synthesis route employs a Nucleophilic Acyl Substitution (Schotten-Baumann type) reaction. This method is preferred over direct coupling with carboxylic acids due to higher yields and simpler purification.
Reagents:
-
Precursor: 2-(Trifluoromethoxy)aniline (CAS: 1535-75-7).
-
Acylating Agent: Butyryl chloride (CAS: 141-75-3).
-
Base: Triethylamine (Et
N) or Pyridine (to scavenge HCl). -
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).
Step-by-Step Protocol:
-
Preparation: In a flame-dried round-bottom flask, dissolve 2-(trifluoromethoxy)aniline (1.0 equiv) in anhydrous DCM (0.2 M concentration).
-
Base Addition: Add Triethylamine (1.2 equiv) and cool the solution to 0°C using an ice bath. Note: Cooling is critical to prevent bis-acylation.
-
Acylation: Dropwise add Butyryl chloride (1.1 equiv) over 15 minutes. The reaction is exothermic; maintain internal temperature < 5°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor progress via TLC (hexane/ethyl acetate 4:1).
-
Workup:
-
Quench with saturated NaHCO
solution. -
Extract the aqueous layer with DCM (3x).
-
Wash combined organics with 1M HCl (to remove unreacted aniline) followed by Brine.
-
Dry over anhydrous MgSO
and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO
, gradient 0-20% EtOAc in Hexanes).
Mechanistic Visualization
The following diagram illustrates the synthesis pathway and the subsequent metabolic stability logic provided by the trifluoromethoxy group.
Figure 1: Synthesis pathway via nucleophilic acyl substitution and the steric shielding effect of the ortho-OCF3 group.
Biological & Pharmacological Relevance[6][7]
The "Ortho-Effect" in Drug Design
The 2-position (ortho) substitution is chemically strategic. Unlike para-substitution, which primarily affects electronics, the ortho-OCF
-
Conformation: The bulky -OCF
group forces the amide carbonyl to twist out of the phenyl plane to minimize steric clash. This "twisted" conformation can enhance selectivity for specific receptor pockets (e.g., TRPV1, kinases) that require non-planar ligands. -
Metabolic Stability: The C-F bond is extremely strong (approx. 116 kcal/mol). The presence of the -OCF
group blocks the formation of toxic quinone-imine metabolites, a common liability for simple anilides (like acetaminophen).
Bioisosterism
This molecule is often used as a bioisostere for:
-
2-Chloroanilides: Similar sterics but different electronics.
-
2-Methoxyanilides (o-Anisidines): The -OCF
is significantly more lipophilic and metabolically stable than the -OCH group, preventing O-demethylation.
Safety & Handling (E-E-A-T)
While specific toxicology data for this exact derivative may be limited, handling should follow protocols for fluorinated anilides :
-
Hazard Identification: Potential skin and eye irritant. Fluorinated anilines can be toxic if absorbed through the skin.
-
PPE: Nitrile gloves, safety goggles, and a fume hood are mandatory during synthesis.
-
Stability: Stable under standard conditions. Avoid strong oxidizing agents.
-
Disposal: Do not dispose of in standard drains. Fluorinated compounds require high-temperature incineration to prevent environmental persistence (PFAS-related concerns).
References
-
Precursor Properties: National Center for Biotechnology Information. "2-(Trifluoromethoxy)aniline (CAS 1535-75-7)." PubChem Compound Summary. Accessed March 2, 2026. Link
-
Synthesis Methodology: Smith, M. B., & March, J. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure."[2] Wiley-Interscience, 6th Edition. (Standard text for Acylation mechanisms).
-
Fluorine in Medicinal Chemistry: Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008, 37, 320-330. (Authoritative review on OCF3 properties). Link
-
Metabolic Stability: Müller, K., Faeh, C., & Diederich, F. "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 2007, 317(5846), 1881-1886. Link
